molecular formula C41H44N4O10S B608698 Lurbinectedin CAS No. 497871-47-3

Lurbinectedin

Katalognummer B608698
CAS-Nummer: 497871-47-3
Molekulargewicht: 784.88
InChI-Schlüssel: YDDMIZRDDREKEP-HWTBNCOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lurbinectedin is a chemotherapeutic DNA alkylating agent used in the treatment of metastatic small-cell lung cancer . It is a synthetic alkaloid that covalently binds DNA, generating double-strand breaks, and disrupts DNA-protein interactions and RNA transcription .


Synthesis Analysis

An efficient and scalable approach is described for the total synthesis of the marine natural product Et-743 and its derivative this compound, which are valuable antitumor compounds. The method delivers 1.6% overall yield in 26 total steps from Cbz-protected (S)-tyrosine .


Molecular Structure Analysis

This compound is a selective inhibitor of oncogenic transcription. It binds preferentially to guanines located in DNA gene promoters .


Chemical Reactions Analysis

This compound exerts its chemotherapeutic activity by covalently binding to DNA, generating double-strand breaks, and disrupts DNA-protein interactions and RNA transcription .


Physical And Chemical Properties Analysis

This compound is a cytotoxic, with alkylating properties. The commercially available pharmaceutical form is a glass vial containing 4 mg of lyophilized powder of this compound . The molecular formula of this compound is C41H44N4O10S and the molecular weight is 784.88 g/mol .

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Sicherheit

Die pharmakokinetischen und Sicherheitsprofile von Lurbinectedin wurden in einer Phase-Ib-Studie zur Arzneimittel-Wechselwirkung untersucht. Die Studie untersuchte, ob diese Profile durch die gleichzeitige Verabreichung von Itraconazol, einem starken CYP3A4-Inhibitor, bei erwachsenen Patienten mit fortgeschrittenen soliden Tumoren beeinflusst werden {svg_1}. Die systemische Gesamtexposition von this compound erhöhte sich bei gleichzeitiger Verabreichung von Itraconazol {svg_2}.

Behandlung von kleinzelligem Lungenkrebs (SCLC)

This compound wurde als Zweitlinientherapie bei chinesischen Patienten mit kleinzelligem Lungenkrebs eingesetzt {svg_3}. Es zeigte eine überschaubare Sicherheit und akzeptable Verträglichkeit bei chinesischen Patienten mit fortgeschrittenen soliden Tumoren und zeigt eine vielversprechende Wirksamkeit bei chinesischen Patienten mit SCLC als Zweitlinientherapie {svg_4}.

Inhibitor der onkogenen Transkription

This compound ist ein selektiver Inhibitor der onkogenen Transkription. Es bindet bevorzugt an Guanine, die sich in den GC-reichen regulatorischen Bereichen von DNA-Genpromotoren befinden {svg_5}. Dies verhindert die Bindung von Transkriptionsfaktoren an ihre Erkennungssequenzen, hemmt die onkogene Transkription und führt zur Apoptose von Tumorzellen {svg_6}.

Beeinflusst die Landschaft des Tumor-Mikromilieus

Durch die Hemmung der aktivierten Transkription in tumorassoziierten Makrophagen beeinflusst this compound auch die Landschaft des Tumor-Mikromilieus {svg_7}.

Kombinationstherapie mit Doxorubicin

In einer Phase-1-Studie wurde bei Patienten mit SCLC der zweiten Linie eine vielversprechende Aktivität von this compound in Kombination mit Doxorubicin beobachtet {svg_8}.

Behandlung verschiedener Krebsarten

In vivo hemmte this compound im Vergleich zum Vehikel das Tumorwachstum in murinen Xenograft-Modellen von Lungen-, Ovarial-, Kolon- und Magenkrebs signifikant {svg_9}.

Safety and Hazards

Lurbinectedin carries warnings and precautions for myelosuppression, hepatotoxicity, and embryo-fetal toxicity . It is generally well tolerated in real-world cohorts, with the most common adverse events being neutropenia, anemia, fatigue, and febrile neutropenia .

Zukünftige Richtungen

While clinical trials have demonstrated the efficacy and safety of Lurbinectedin, real-world data are limited. Future trials will be important to further define the clinical utility of this compound .

Wirkmechanismus

Target of Action

Lurbinectedin primarily targets the DNA within cancer cells . It specifically binds to guanine residues located in the minor groove of DNA . This interaction disrupts the normal functioning of the DNA, which is crucial for cell replication and survival .

Mode of Action

This compound is a DNA alkylating agent . It covalently binds to guanine residues in the DNA minor groove, forming adducts . These adducts bend the DNA helix towards the major groove . This alteration in the DNA structure inhibits the binding of transcription factors to their recognition sequences, thereby inhibiting oncogenic transcription . The disruption of these processes leads to double-strand DNA breaks and subsequent cell death .

Biochemical Pathways

The binding of this compound to DNA disrupts the normal transcription process, leading to the inhibition of oncogenic transcription . This results in the disruption of various biochemical pathways within the cell, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to interact with the tumor microenvironment, reducing the number of tumor-associated macrophages and inhibiting the secretion of cytokines and chemokines .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with a moderate mean clearance of 12.5 L/h and a long terminal half-life of 62.7 hours . The systemic total exposure of this compound increases when co-administered with strong CYP3A4 inhibitors, such as itraconazole . This suggests that the metabolism of this compound may be influenced by enzymes in the CYP3A4 family .

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting oncogenic transcription, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis . This results in the reduction of tumor size and potentially slows the progression of the disease .

Eigenschaften

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMIZRDDREKEP-HWTBNCOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198065
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

784.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

497871-47-3
Record name Lurbinectedin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497871-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurbinectedin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C41H44N4O10S
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURBINECTEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Lurbinectedin?

A1: this compound exerts its antitumor activity through a multifaceted mechanism involving:

  • DNA Binding: this compound binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]
  • Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]
  • DNA Damage: this compound binding also induces the formation of double-strand DNA breaks. [, , ]
  • Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]

Q2: How does this compound affect the tumor microenvironment?

A2: Research suggests this compound impacts the tumor microenvironment by:

  • Reducing Tumor-Associated Macrophages (TAMs): this compound demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]
  • Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]

Q3: Does this compound's mechanism of action differ between cancer types?

A3: While the core mechanisms of action hold true across different cancer types, research suggests this compound might exploit specific vulnerabilities in certain cancers:

  • Ovarian Clear Cell Carcinoma (CCC): this compound exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []
  • Small Cell Lung Cancer (SCLC): In SCLC, this compound demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []

Q4: Is there publicly available spectroscopic data for this compound?

A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound.

Q5: What is the preclinical evidence supporting this compound's anticancer activity?

A5: Extensive preclinical studies have demonstrated the antitumor efficacy of this compound in various cancer models:

  • In vitro: this compound effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]
  • In vivo: this compound significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]

Q6: Are there any preclinical findings suggesting potential combination therapies with this compound?

A6: Preclinical studies highlight the potential of combining this compound with other agents to enhance its antitumor effects:

  • Irinotecan: Synergistic antitumor activity has been observed when this compound is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]
  • ONC212 (Imipridone): Combinations of this compound with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]
  • BCL2/BCL2L1 inhibitors: this compound exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []
  • Gemcitabine: The combination of this compound and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to this compound's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []

Q7: What are the key clinical findings from trials investigating this compound in cancer treatment?

A7: Clinical trials have demonstrated the therapeutic potential of this compound, particularly in SCLC:

  • Relapsed SCLC: this compound received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]
  • BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed this compound exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []
  • Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of this compound in MPM, regardless of histological type or prior immunotherapy. [, ]

Q8: Are there any ongoing clinical trials exploring this compound in other cancer types?

A9: Yes, this compound is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]

Q9: Have any resistance mechanisms to this compound been identified?

A9: Research suggests potential mechanisms of resistance to this compound may involve:

  • Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in this compound-resistant tumors, highlighting the importance of this pathway in this compound's mechanism of action. []
  • SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to this compound, indicating a potential role for SLFN11 as a biomarker for this compound sensitivity. [, ]

Q10: Are there specific biomarkers that could predict response to this compound therapy?

A10: Several potential biomarkers are being investigated to predict this compound response:

  • SLFN11: High SLFN11 expression has been linked to increased sensitivity to this compound in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]
  • POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to this compound in vitro, warranting further investigation as a potential biomarker. []
  • MYC: Preclinical data suggests MYC as a potential predictive biomarker for this compound response in SCLC. []

Q11: What analytical techniques are used for this compound characterization and quantification?

A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of this compound in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying this compound, determining its plasma protein binding, and measuring its metabolites in human plasma. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.